molecular formula C13H10N4S B13757992 3-(3-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(3-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13757992
M. Wt: 254.31 g/mol
InChI Key: MHLVYCSGRWDVRV-UHFFFAOYSA-N
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Description

3-(3-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (C₁₃H₁₀N₄S) is a heterocyclic compound featuring a thiadiazole ring fused to a pyridine moiety substituted with a phenyl group at position 3 . This structural configuration imparts unique physicochemical and biological properties, including:

  • Enhanced π-π stacking interactions due to the aromatic phenyl and pyridine systems.
  • Diverse reactivity from the thiadiazole core, enabling functionalization for drug development.

The compound’s synthesis typically involves multi-step routes, such as cyclization of thiourea derivatives or condensation reactions, to achieve structural complexity and biological efficacy .

Properties

Molecular Formula

C13H10N4S

Molecular Weight

254.31 g/mol

IUPAC Name

3-(3-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C13H10N4S/c14-13-16-12(17-18-13)11-10(7-4-8-15-11)9-5-2-1-3-6-9/h1-8H,(H2,14,16,17)

InChI Key

MHLVYCSGRWDVRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC=C2)C3=NSC(=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the phenylpyridine moiety. One common method includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. For instance, the reaction of 3-phenyl-2-pyridinecarboxylic acid hydrazide with carbon disulfide in the presence of a base can yield the desired thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-(3-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has been explored for various scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The table below compares key structural features and biological activities of 3-(3-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine with analogs:

Compound Name Structural Features Biological Activity Key Differentiator
This compound Pyridine + phenyl + thiadiazole Antimicrobial, anticancer Phenyl group enhances lipophilicity
3-(6-Methoxy-pyridin-2-yl)-1,2,4-thiadiazol-5-amine Methoxy-substituted pyridine Antimicrobial Methoxy improves solubility
3-(5-Bromo-pyridin-2-yl)-1,2,4-thiadiazol-5-amine Bromo-substituted pyridine Antiviral Bromine increases electrophilicity
3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine Ethyl-substituted pyridine Under investigation Ethyl enhances metabolic stability
3-(5-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine Nitro-substituted pyridine Potential anticancer Nitro group alters redox properties
3-(3-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine Quinoline + trifluoromethyl + thiadiazole Enzyme inhibition Quinoline enables DNA intercalation

Key Insights from Comparisons

Substituent Effects
  • Electron-Withdrawing Groups (e.g., Br, NO₂): Bromine and nitro groups enhance electrophilicity, improving binding to electron-rich biological targets (e.g., viral proteases or DNA) .
  • Lipophilic Groups (e.g., Phenyl, CF₃): The phenyl group in the target compound increases lipophilicity, favoring membrane penetration and bioavailability . Trifluoromethyl groups (e.g., in quinoline analogs) improve metabolic stability and target affinity .
  • Polar Groups (e.g., Methoxy): Methoxy substituents enhance aqueous solubility, optimizing pharmacokinetics for antimicrobial applications .
Heterocyclic Core Modifications
  • Pyridine vs. Quinoline: Quinoline-containing analogs (e.g., 3-(4-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine) exhibit DNA intercalation, a mechanism absent in pyridine-based compounds .
  • Thiadiazole vs. Oxadiazole: Oxadiazole derivatives (e.g., 3-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine) show distinct enzyme inhibition profiles due to altered hydrogen-bonding capacity .

Mechanism of Action

  • Target Compound: Binds to protein kinases via π-π stacking (phenyl/pyridine) and hydrogen bonding (thiadiazole NH₂), disrupting signaling pathways .
  • Quinoline Analogs: Intercalate into DNA via planar quinoline rings, blocking replication .
  • Iodo Derivatives: Inhibit bacterial enzymes through halogen bonding (e.g., 3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine) .

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